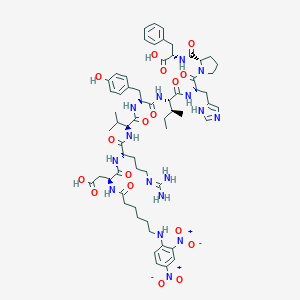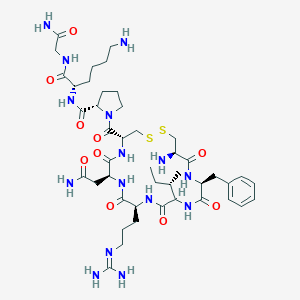![molecular formula C7H6ClFMg B046075 Magnesium, chloro[(2-fluorophenyl)methyl]- CAS No. 120608-58-4](/img/structure/B46075.png)
Magnesium, chloro[(2-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of magnesium compounds with fluorine components often involves complex processes that aim to establish a stable structure with desired properties. For instance, the synthesis of β-diketiminato magnesium fluoride [{CH(CMeNAr)2}Mg(μ-F)(THF)]2·toluene provides insights into creating compounds with fluorine bridges between magnesium atoms, showcasing a typical Mg-F bond length (Hao et al., 2002).
Molecular Structure Analysis
The molecular structure of these magnesium compounds often reveals significant features such as double fluoro bridges or coordination environments that dictate their reactivity and stability. For instance, a study on magnesium fluoride compounds highlighted the structural characteristics and coordination environments conducive for specific chemical behaviors (Hao et al., 2002).
Chemical Reactions and Properties
Magnesium compounds, particularly those involving chloro[(2-fluorophenyl)methyl]- structures, participate in various chemical reactions, including catalysis and polymerization processes. For example, magnesium perchlorate has been reported as an efficient catalyst for the synthesis of alpha-aminophosphonates through a three-component reaction (Bhagat & Chakraborti, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal in determining the applications and handling of these magnesium compounds. While the provided studies do not directly address "Magnesium, chloro[(2-fluorophenyl)methyl]-," they lay a foundation for understanding the physical characteristics inherent to magnesium compounds with similar structures.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming specific bonds, are crucial for the utilization of magnesium-based compounds in synthesis and manufacturing. The catalytic activity of magnesium compounds, as demonstrated in the synthesis of alpha-aminophosphonates, underscores the importance of understanding these chemical properties (Bhagat & Chakraborti, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications :
- Magnesium, chloro[(2-fluorophenyl)methyl]-, is used in the synthesis of various compounds. For instance, it is an intermediate in the production of fungicides like flusilazole. Its synthesis involves a Grignard reagent and aims at industrialized production to reduce costs and improve intermediate purity (Guo, 2013).
Grignard Reagents and Organic Chemistry :
- Studies on the Grignard reagent formation, particularly involving magnesium compounds, provide insights into the molecular geometry, energetics, and reaction mechanisms. Such research is crucial in understanding and improving reactions in organic chemistry (É. Péralez et al., 1999).
Chemical Properties and Applications :
- Research on Magnesium hydroxide and Magnesium oxide, related to Magnesium, chloro[(2-fluorophenyl)methyl]-, explores their unique properties and applications in science, including their use as flame retardants, antibacterial agents, and adsorbents (A. Pilarska et al., 2017).
Biomedical Applications :
- Magnesium compounds, including those related to Magnesium, chloro[(2-fluorophenyl)methyl]-, have been studied for their potential in biomedical applications, such as in the synthesis of N-substituted tropane derivatives which have binding characteristics similar to cocaine (R. Milius et al., 1991).
- Magnesium-based alloys and composites are extensively researched for their applications in orthopedic implants, where their mechanical and corrosion properties are critical (Murad Ali et al., 2019).
Spectroscopic Studies and Analysis :
- Spectroscopic studies on complexes of Magnesium, including chloro[(2-fluorophenyl)methyl]- derivatives, provide insight into their molecular configurations and interactions. This knowledge is vital for developing more effective compounds in various chemical processes (R. Singh, 1997).
Eigenschaften
IUPAC Name |
magnesium;1-fluoro-2-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCCTLJHNQTKLM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzylmagnesium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)


![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)







